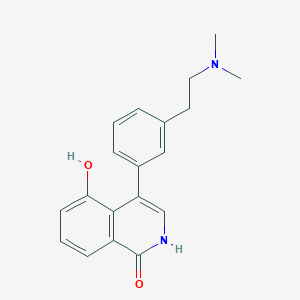
((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol is a complex organic molecule featuring a pyrrolidine ring substituted with a tert-butyldimethylsilyl group, a methoxybenzyl group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride, followed by the introduction of the methoxybenzyl group through a nucleophilic substitution reaction. The pyrrolidine ring is then formed via a cyclization reaction, and the final product is obtained after deprotection of the silyl group under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methoxybenzyl group can be reduced to a benzyl group under specific conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used for deprotection of the silyl group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its structural features make it a potential candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, while the methoxybenzyl group can engage in π-π interactions with aromatic residues in the target protein. The hydroxymethyl group can form hydrogen bonds, enhancing the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-hydroxybenzyl)pyrrolidin-2-yl)methanol
- ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methylbenzyl)pyrrolidin-2-yl)methanol
- ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-chlorobenzyl)pyrrolidin-2-yl)methanol
Uniqueness
The unique combination of the tert-butyldimethylsilyl group, methoxybenzyl group, and hydroxymethyl group in ((2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-yl)methanol provides distinct steric and electronic properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound for scientific research.
特性
分子式 |
C19H33NO3Si |
|---|---|
分子量 |
351.6 g/mol |
IUPAC名 |
[(2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C19H33NO3Si/c1-19(2,3)24(5,6)23-18-11-16(14-21)20(13-18)12-15-7-9-17(22-4)10-8-15/h7-10,16,18,21H,11-14H2,1-6H3/t16-,18+/m0/s1 |
InChIキー |
DMXZPQCEUOUXHB-FUHWJXTLSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](N(C1)CC2=CC=C(C=C2)OC)CO |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CC(N(C1)CC2=CC=C(C=C2)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
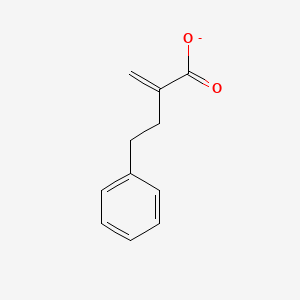

![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)
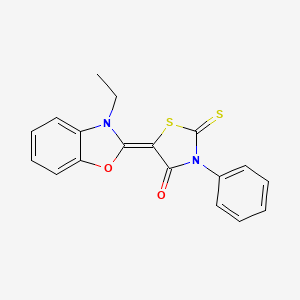
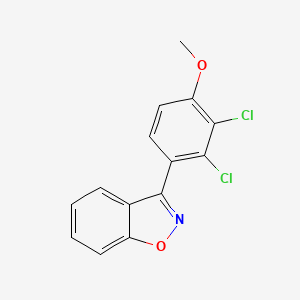
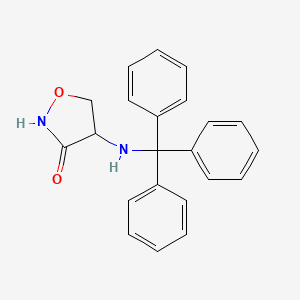
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)
![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
